molecular formula C10H7N5 B2571870 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile CAS No. 35546-42-0

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile

Cat. No.: B2571870
CAS No.: 35546-42-0
M. Wt: 197.201
InChI Key: UUWAPZBXKSBICU-NSIKDUERSA-N
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Description

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is a nitrogen-containing heterocyclic compound featuring a benzonitrile core linked to a 1,2,4-triazole moiety via an imino (NH) group in a Z-configuration. This compound is structurally related to aromatase inhibitors (AIs) such as letrozole and cetrozole, which are used in cancer therapy . Its synthesis typically involves condensation reactions between substituted benzaldehydes and 4-amino-1,2,4-triazole under mild conditions (e.g., room temperature in acetonitrile) to form stable hemiaminals or Schiff base intermediates .

Properties

IUPAC Name

4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWAPZBXKSBICU-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\N2C=NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method includes the use of aluminum (III) chloride as a catalyst in ethanol at room temperature . The product is then filtered, washed with ethanol and diethyl ether, and dried to obtain the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole and benzonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted triazole and benzonitrile compounds.

Scientific Research Applications

Medicinal Applications

1. Anticancer Agent:
Letrozole is primarily recognized for its role as an aromatase inhibitor in the treatment of hormone-dependent breast cancer, particularly in postmenopausal women. By inhibiting aromatase, it effectively reduces estrogen levels, thereby slowing the growth of estrogen-sensitive tumors. Clinical studies have demonstrated that letrozole significantly improves disease-free survival rates in breast cancer patients compared to other treatments such as tamoxifen .

2. Pharmacological Properties:
Beyond its anticancer properties, triazole derivatives exhibit a broad spectrum of biological activities. Research indicates that compounds within this class possess antibacterial, antifungal, and antiviral properties. For instance, studies have shown that 1,2,4-triazole derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Agricultural Applications

1. Fungicides:
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The mechanism typically involves disrupting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This application is particularly relevant for crops susceptible to fungal infections, enhancing yield and quality .

Material Science Applications

1. Corrosion Inhibitors:
Recent studies have explored the use of triazole derivatives as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces helps prevent oxidative damage and extends the lifespan of materials exposed to corrosive environments .

2. Supramolecular Chemistry:
Triazoles have been investigated for their roles in supramolecular assemblies due to their unique structural properties. Their ability to form hydrogen bonds and π-π interactions makes them suitable candidates for creating advanced materials with tailored functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to variations in pharmacological activity, synthesis routes, and applications. Below is a detailed comparison:

Pharmacological and Functional Differences

  • Aromatase Inhibition: Letrozole and cetrozole are clinically validated AIs, whereas 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile’s activity remains less characterized. The Z-configuration imino group may influence binding to aromatase’s heme iron compared to letrozole’s methylene linkage .
  • Dual Inhibitors : Compound 16d demonstrates dual aromatase-sulfatase inhibition, attributed to its difluoro and hydroxyphenyl groups, which enhance membrane permeability and enzyme interaction .
  • Radiolabeled Applications : [11C]Cetrozole is used in PET imaging for quantifying aromatase in the brain, leveraging its radiolabeled methyl group for tracking .

Stability and Reactivity

  • Fluorinated derivatives (e.g., 16d) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the molecular formula C11H10N4C_{11}H_{10}N_4 and a molecular weight of approximately 230.22 g/mol. Its structure features a triazole ring, which is known for conferring various biological activities.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity. In particular, studies have shown that compounds similar to 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3bE. coli0.5 µg/mL
4hStaphylococcus aureus0.8 µg/mL
4mCandida albicans0.6 µg/mL

These findings suggest that the triazole moiety enhances the binding affinity to microbial targets, leading to effective inhibition of growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to inhibit aromatase (CYP19), an enzyme involved in estrogen biosynthesis, making them potential candidates for breast cancer treatment.

Case Study: Aromatase Inhibition
A study involving derivatives of the compound demonstrated potent inhibition of aromatase with IC50 values as low as 0.17 nM. The binding affinity was attributed to the structural features of the triazole ring which facilitates interaction with the enzyme's active site .

The mechanisms by which 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings can inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Interference with DNA Synthesis : Some studies suggest that triazole derivatives can interfere with nucleic acid synthesis in pathogens.

Safety and Toxicity

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable profiles for several derivatives of this compound, suggesting low toxicity and good bioavailability . However, further studies are necessary to confirm these findings in vivo.

Q & A

Q. What are the established synthetic protocols for 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile, and how are intermediates characterized?

Methodological Answer : The compound is synthesized via Pd/C-catalyzed hydrogenation of precursors such as 4-{difluoro(4-hydroxyphenyl)methylamino}benzonitrile in a THF/MeOH solvent system (1:1 ratio). Key intermediates are characterized using LC–MS (APCI+) for mass confirmation (e.g., m/z 418.3 [M+H]⁺) and HRMS (FAB+) for precise mass validation (e.g., m/z 418.1474). Purity is assessed via HPLC (>95%), and structural assignments rely on ¹H/¹³C NMR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer : X-ray crystallography is the gold standard. Single-crystal data (monoclinic system, space group C2/c) are collected using Bruker CCD diffractometers. Structural parameters (e.g., a = 24.9655 Å, β = 115.488°) are refined via SHELXL-2018/3 . For non-crystalline samples, ¹H NMR (δ 7.5–8.1 ppm for aromatic protons) and FT-IR (C≡N stretch ~2225 cm⁻¹) are used .

Advanced Research Questions

Q. How does this compound function as a dual aromatase-sulfatase inhibitor, and what in vitro models validate its activity?

Methodological Answer : The compound inhibits both aromatase (CYP19A1) and steroid sulfatase (STS) by competitively binding to their active sites. In vitro assays using JEG-3 choriocarcinoma cells measure enzyme activity via tritiated water release (aromatase) or estrone sulfate hydrolysis (STS). IC₅₀ values are calculated using dose-response curves (e.g., 0.1–10 µM range). Structural analogs with sulfamate motifs show enhanced inhibition due to covalent bond formation with catalytic serine residues .

Q. What computational strategies are used to predict binding affinities and optimize derivatives?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates molecular electrostatic potentials and HOMO-LUMO gaps to identify reactive sites. Molecular docking (AutoDock Vina) with aromatase (PDB: 3EQM) and STS (homology model) predicts binding poses. Key interactions include π-π stacking with Phe221 (aromatase) and hydrogen bonding with Lys131 (STS). QSAR models prioritize derivatives with electron-withdrawing groups (e.g., -CF₃) at the benzonitrile moiety .

Q. How do structural modifications impact pharmacokinetic properties and selectivity?

Methodological Answer : Derivatives are designed to enhance metabolic stability and reduce off-target effects. For example:

  • Hydrophobic substituents (e.g., 4-bromophenyl) improve membrane permeability (logP >3.5).
  • Sulfamate groups increase plasma half-life via albumin binding.
    Microsomal stability assays (human liver microsomes) quantify CYP450-mediated degradation. Selectivity is tested against related enzymes (e.g., 17β-HSD1) using radiolabeled substrates .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Methodological Answer : Common issues include:

  • Twinned crystals : Addressed via twin refinement in SHELXL using HKLF5 format.
  • Disorder : Resolved with PART and SIMU commands to model anisotropic displacement.
    High-resolution data (d < 0.8 Å) reduce overfitting. For low-resolution data (<2.0 Å), restraints on bond lengths/angles (DFIX, SADI) improve refinement stability .

Critical Analysis of Contradictions

  • vs. 3 : While both report dual inhibition, notes pending pre-clinical validation for certain derivatives. Researchers must prioritize compounds with confirmed in vivo bioavailability.
  • Crystallographic Data : Variability in refinement R factors (0.042–0.112) suggests data quality impacts model accuracy. High-resolution datasets are critical for reliable conclusions .

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